molecular formula C24H31NO4 B5208213 ethyl 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate

ethyl 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate

Cat. No. B5208213
M. Wt: 397.5 g/mol
InChI Key: JCVYEZGDLBCUGR-UHFFFAOYSA-N
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Description

Ethyl 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is a major signaling pathway involved in cancer cell survival. It has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
Ethyl 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the elimination of abnormal cells. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments include its high potency and selectivity towards cancer cells, its ability to induce apoptosis in cancer cells, and its potential use in the treatment of Alzheimer's disease. The limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity towards normal cells.

Future Directions

There are several future directions for the study of ethyl 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One direction is to further investigate its potential therapeutic applications in the treatment of various types of cancer and Alzheimer's disease. Another direction is to develop more efficient synthesis methods for this compound that can improve its solubility and reduce its toxicity towards normal cells. Additionally, the development of novel analogs of this compound that can exhibit improved potency and selectivity towards cancer cells is also a promising future direction.
Conclusion
In conclusion, ethyl 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can provide valuable insights into its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of ethyl 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves the reaction of 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of the desired compound, which can be purified by column chromatography.

Scientific Research Applications

Ethyl 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been studied extensively in scientific research due to its potential therapeutic applications. It has been found to exhibit promising anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.

properties

IUPAC Name

ethyl 1-[(2-methoxyphenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4/c1-3-28-23(26)24(15-18-29-21-10-5-4-6-11-21)13-16-25(17-14-24)19-20-9-7-8-12-22(20)27-2/h4-12H,3,13-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVYEZGDLBCUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2OC)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate

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